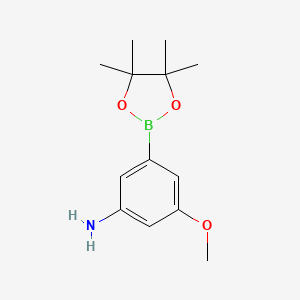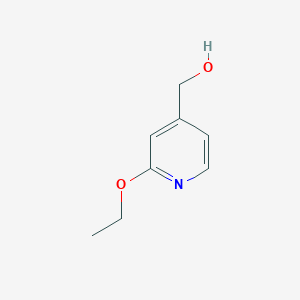
Biotin-sar-oh
描述
Biotin-sar-oh is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is known for its ability to form a stable bond with antibodies and facilitate the targeted delivery of cytotoxic drugs to cancer cells. The compound has a molecular formula of C13H21N3O4S and a molecular weight of 315.39 g/mol .
作用机制
Target of Action
Biotin-sar-oh, also known as (+)-Biotin-sarcosine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
This compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug, allowing the ADC to deliver the drug specifically to cancer cells. Once the ADC binds to the antigen on the cancer cell, it is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell .
Biochemical Pathways
Biotin, a component of this compound, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to its role in ADCs . The antibody part has a long half-life in the human blood system, up to 21 days . The metabolism of ADC molecules is also affected by small cytotoxin agents that are conjugated to antibodies .
Result of Action
The result of this compound’s action is the specific delivery of cytotoxic drugs to cancer cells, leading to their destruction . On a molecular level, the released cytotoxic drug interferes with the cell’s functions, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the density of the target antigen on the cancer cells . Additionally, the stability of the compound can be influenced by the pH and enzymatic conditions within the tumor microenvironment .
生化分析
Biochemical Properties
Biotin-sar-oh, like its parent compound biotin, plays important roles in a variety of critical metabolic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, biotin is known to be a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids and in gluconeogenesis . The nature of these interactions typically involves the covalent attachment of biotin to a conserved lysine residue present in the active site of the biotin-dependent enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely unexplored. Given its structural similarity to biotin, it may influence cell function in similar ways. Biotin, for example, is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biotin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, being a derivative of biotin, may share similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that biotin’s interfering effects on laboratory tests can persist for up to 24 hours . This suggests that this compound may also have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Animal models are often used in preclinical studies of drugs, including the toxicological studies, dose, and side effects . Therefore, similar studies could be conducted for this compound.
Metabolic Pathways
Biotin is known to be involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . This compound, being a derivative of biotin, may be involved in similar pathways.
Transport and Distribution
Biotin is known to be transported into cells via a sodium-dependent multivitamin transporter . This compound, due to its structural similarity to biotin, may be transported and distributed in a similar manner.
Subcellular Localization
The subcellular localization of proteins is crucially linked to their biological functions . Therefore, understanding the subcellular localization of this compound could provide insights into its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
Biotin-sar-oh is synthesized through a series of chemical reactions involving the coupling of biotin with a sarcosine derivative. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the activation of carboxyl groups, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM) for the reaction medium .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and verify the final product .
化学反应分析
Types of Reactions
Biotin-sar-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions
Major Products Formed
The major products formed from these reactions include various biotin derivatives with modified functional groups, which can be used for further conjugation or as intermediates in the synthesis of more complex molecules .
科学研究应用
Biotin-sar-oh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and for studying reaction mechanisms.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy, enhancing the specificity and efficacy of treatments.
Industry: Utilized in the production of diagnostic kits and biosensors, as well as in the purification of biotinylated compounds
相似化合物的比较
Biotin-sar-oh is unique in its ability to form a cleavable bond with antibodies, making it highly effective for targeted drug delivery. Similar compounds include:
DBCO-PEG4-alkyne: Another ADC linker with a different mechanism of action.
Mal-PEG4-VA: A non-cleavable linker used in ADC synthesis.
Sulfo-SPP sodium: A cleavable linker with different chemical properties
These compounds differ in their chemical structures, stability, and the conditions required for cleavage, highlighting the versatility and specificity of this compound in various applications.
属性
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-16(6-11(18)19)10(17)5-3-2-4-9-12-8(7-21-9)14-13(20)15-12/h8-9,12H,2-7H2,1H3,(H,18,19)(H2,14,15,20)/t8-,9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUPOLHSWBTFL-AUTRQRHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)

![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)



![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)






![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)
